
1-Chloro-4-methoxy-2,2,3-trimethylbutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-methoxy-2,2,3-trimethylbutane is an organic compound with the molecular formula C8H17ClO It is a derivative of butane, where a chlorine atom and a methoxy group are substituted at specific positions on the carbon chain
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methoxy-2,2,3-trimethylbutane can be synthesized through several methods. One common approach involves the chlorination of 4-methoxy-2,2,3-trimethylbutane using a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 1-Chloro-4-methoxy-2,2,3-trimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under specific conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 1-Hydroxy-4-methoxy-2,2,3-trimethylbutane.
Oxidation: 1-Chloro-4-methoxy-2,2,3-trimethylbutanoic acid.
Reduction: 1-Methoxy-2,2,3-trimethylbutane.
科学研究应用
1-Chloro-4-methoxy-2,2,3-trimethylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, including fragrances and flavoring agents.
作用机制
The mechanism of action of 1-chloro-4-methoxy-2,2,3-trimethylbutane involves its interaction with specific molecular targets. The chlorine atom and methoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved may include nucleophilic substitution, electrophilic addition, and radical reactions, depending on the reaction conditions and the presence of catalysts.
相似化合物的比较
- 1-Chloro-4-methoxy-2-methylbutane
- 1-Chloro-4-methoxy-2,2-dimethylbutane
- 1-Chloro-4-methoxy-2,3-dimethylbutane
Uniqueness: 1-Chloro-4-methoxy-2,2,3-trimethylbutane is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, making it suitable for specific applications in synthesis and research.
属性
分子式 |
C8H17ClO |
|---|---|
分子量 |
164.67 g/mol |
IUPAC 名称 |
1-chloro-4-methoxy-2,2,3-trimethylbutane |
InChI |
InChI=1S/C8H17ClO/c1-7(5-10-4)8(2,3)6-9/h7H,5-6H2,1-4H3 |
InChI 键 |
XVARQVNXEZKXOK-UHFFFAOYSA-N |
规范 SMILES |
CC(COC)C(C)(C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3'-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13155438.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13155439.png)

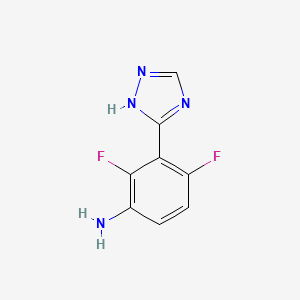
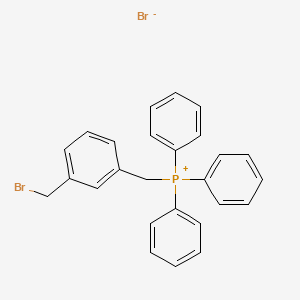
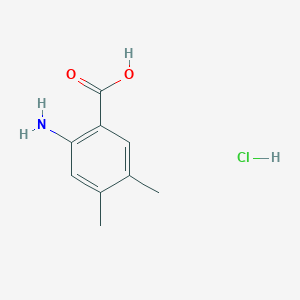
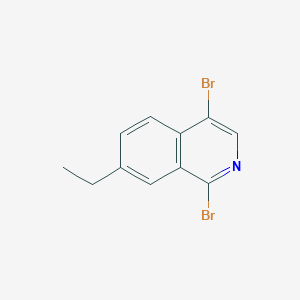
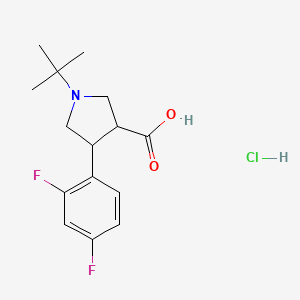
![4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13155491.png)
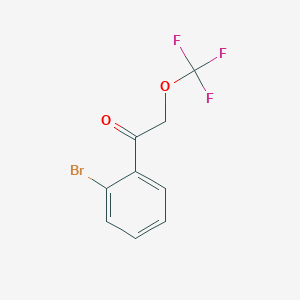


![Methyl thiazolo[4,5-c]pyridine-6-carboxylate](/img/structure/B13155515.png)

